N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide
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Overview
Description
N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl ring with a hydroxyl group, a phenyl ring with an isopropylthio substituent, and an acetamide functional group. Its unique structure allows it to participate in diverse chemical reactions and makes it a subject of interest in research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:
Formation of the cyclohexyl ring: Starting with a suitable cyclohexane derivative, the hydroxyl group is introduced through a hydroxylation reaction.
Introduction of the phenyl ring: The phenyl ring with an isopropylthio substituent is attached to the cyclohexyl ring via a coupling reaction, often using reagents like Grignard reagents or organolithium compounds.
Formation of the acetamide group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the acetamide group or reduce the phenyl ring using reducing agents like lithium aluminum hydride.
Substitution: The isopropylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, or alcohols under basic or acidic conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and acetamide groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The isopropylthio group may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)acetamide can be compared with similar compounds such as:
N-(3-hydroxycyclohexyl)-2-phenylacetamide: Lacks the isopropylthio group, which may affect its lipophilicity and biological activity.
N-(3-hydroxycyclohexyl)-2-(4-methylthio)phenyl)acetamide: Contains a methylthio group instead of an isopropylthio group, potentially altering its chemical reactivity and interactions.
N-(3-hydroxycyclohexyl)-2-(4-(isopropylthio)phenyl)propionamide: Has a propionamide group instead of an acetamide group, which may influence its stability and reactivity.
Properties
IUPAC Name |
N-(3-hydroxycyclohexyl)-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2S/c1-12(2)21-16-8-6-13(7-9-16)10-17(20)18-14-4-3-5-15(19)11-14/h6-9,12,14-15,19H,3-5,10-11H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBMYBXNCGBZTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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